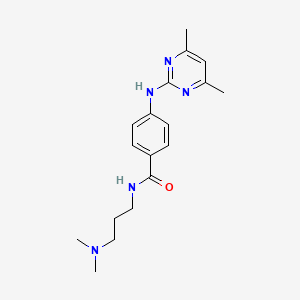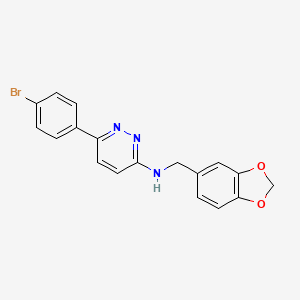![molecular formula C15H16N4O2S B12182880 1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B12182880.png)
1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The reaction conditions usually include room temperature and stirring for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives.
Scientific Research Applications
1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . Additionally, it can interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
1,2,4-Triazole: Another heterocyclic compound with a nitrogen-rich ring structure and diverse biological properties.
Benzothiazole: Contains a sulfur and nitrogen atom in a fused ring system and is known for its antimicrobial and anticancer activities.
Uniqueness
1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of a piperidine ring and a phenyl group attached to the thiadiazole ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-phenylthiadiazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H16N4O2S/c16-14(20)11-6-8-19(9-7-11)15(21)13-12(17-18-22-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,20) |
InChI Key |
BJYXYFKKKKXTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone](/img/structure/B12182803.png)

![N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12182831.png)



![N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182860.png)
![5-amino-1-(2,4-dimethoxyphenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12182867.png)
![9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12182881.png)
![6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B12182883.png)

![N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12182901.png)
![N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12182909.png)
